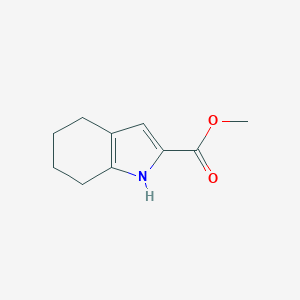
2-(Methylthio)-5-(Tributylstannyl)pyrimidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Methylthio)-5-(tributylstannyl)pyrimidine is an organotin compound that plays a significant role in organic synthesis. It is characterized by the presence of a pyrimidine ring substituted with a methylthio group at the 2-position and a tributylstannyl group at the 5-position. This compound is particularly valuable in the field of medicinal chemistry and material science due to its unique reactivity and functional properties.
Wissenschaftliche Forschungsanwendungen
2-(Methylthio)-5-(tributylstannyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the production of advanced materials and polymers with specific functional properties.
Wirkmechanismus
Target of Action
It is used as a precursor in the synthesis of 2-aminopyridine oxazolidinones, which are potent and selective inhibitors of tankyrase (tnks) . TNKS is a protein involved in various cellular processes, including Wnt signaling, telomere maintenance, and cell proliferation .
Mode of Action
It is known to be used in stille coupling reactions , a powerful method for forming carbon-carbon bonds in organic synthesis. This suggests that it may interact with its targets through the formation of new covalent bonds .
Biochemical Pathways
Given its use in the synthesis of tnks inhibitors , it may indirectly influence the Wnt signaling pathway, which plays a crucial role in cell proliferation and differentiation .
Result of Action
As a precursor in the synthesis of tnks inhibitors , it may contribute to the inhibition of TNKS activity, potentially affecting cell proliferation and other cellular processes .
Action Environment
Like many chemical compounds, its stability and reactivity may be influenced by factors such as temperature, ph, and the presence of other chemicals .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-5-(tributylstannyl)pyrimidine typically involves the stannylation of a pyrimidine derivative. One common method is the reaction of 2-chloro-5-(methylthio)pyrimidine with tributyltin hydride in the presence of a palladium catalyst. The reaction is usually carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to maximize yield and minimize impurities. The reaction mixture is often subjected to rigorous purification techniques such as column chromatography or recrystallization to obtain the desired product in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Methylthio)-5-(tributylstannyl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It is commonly used in Stille coupling reactions to form carbon-carbon bonds with aryl or vinyl halides.
Oxidation and Reduction: The methylthio group can undergo oxidation to form sulfoxides or sulfones, while the pyrimidine ring can be reduced under specific conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions to facilitate the formation of carbon-carbon bonds.
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid for the oxidation of the methylthio group.
Reducing Agents: Like lithium aluminum hydride for the reduction of the pyrimidine ring.
Major Products Formed
Aryl or Vinyl Pyrimidines: Formed through Stille coupling reactions.
Sulfoxides and Sulfones: Resulting from the oxidation of the methylthio group.
Reduced Pyrimidines: Obtained through the reduction of the pyrimidine ring.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Methylthio)-4-(tributylstannyl)pyrimidine
- **2-(Tributylstannyl)pyrimidine
Eigenschaften
IUPAC Name |
tributyl-(2-methylsulfanylpyrimidin-5-yl)stannane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N2S.3C4H9.Sn/c1-8-5-6-3-2-4-7-5;3*1-3-4-2;/h3-4H,1H3;3*1,3-4H2,2H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWUNYIXRVXVMN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CN=C(N=C1)SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32N2SSn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376851 |
Source


|
| Record name | 2-(Methylthio)-5-(tributylstannyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
120717-37-5 |
Source


|
| Record name | 2-(Methylthio)-5-(tributylstannyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376851 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H-pyridazino[3,4,5-de]quinazoline-3,8(2H,7H)-dione](/img/structure/B182209.png)

![Benzo[a]phenazine-5,6-dione](/img/structure/B182211.png)

![4-Difluoromethyl-[1,3]dioxolan-2-one](/img/structure/B182214.png)





